2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde

Catalog No.
S13789901
CAS No.
M.F
C10H14OS
M. Wt
182.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde

Product Name

2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde

IUPAC Name

2-pent-3-ynylthiolane-2-carbaldehyde

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

InChI

InChI=1S/C10H14OS/c1-2-3-4-6-10(9-11)7-5-8-12-10/h9H,4-8H2,1H3

InChI Key

UTCWNPOXJNXEBX-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC1(CCCS1)C=O

2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde is an organosulfur compound characterized by a thiolane ring with a carbaldehyde functional group and a pent-3-yne substituent. Its molecular formula is C8H10OSC_8H_{10}OS, and it features a thiolane (a five-membered ring containing sulfur) that is functionalized at the 2-position with an aldehyde group and a pent-3-yne side chain. This compound is of interest in organic synthesis due to its unique structure, which combines elements of both aliphatic and aromatic chemistry.

The reactivity of 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde can be attributed to its functional groups:

  • Aldehyde Group: The aldehyde can undergo typical reactions such as oxidation to form carboxylic acids or reduction to yield alcohols.
  • Alkyne Reactivity: The triple bond in the pent-3-yne moiety can participate in various reactions, including:
    • Hydrogenation: Converting the alkyne to an alkene or alkane.
    • Electrophilic Additions: Reacting with electrophiles to form new carbon-carbon bonds.
  • Nucleophilic Addition: The aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.

The synthesis of 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde can be approached through several methods:

  • Thiolane Formation: Starting from suitable precursors, a thiolane ring can be constructed through cyclization reactions involving sulfur sources.
  • Alkyne Introduction: The pent-3-yne group may be introduced via alkyne synthesis methods, such as Sonogashira coupling or terminal alkyne formation.
  • Aldehyde Functionalization: The final step would involve the introduction of the aldehyde group, potentially through oxidation of a corresponding alcohol or via direct formylation methods.

Due to its unique structure, 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde could find applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
  • Pharmaceutical Development: Potentially serving as a lead compound for drug discovery due to its biological activity.
  • Material Science: Utilized in the development of new materials with specific properties derived from its functional groups.

Several compounds share structural similarities with 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Thiophene-2-carbaldehydeContains a thiophene ring and an aldehyde groupAromatic character provides different reactivity
Thiolane-2-carbaldehydeSimilar thiolane structure without alkyne substitutionLacks the alkyne functionality
4-Pentynoic acidAliphatic acid with a terminal alkyneNo sulfur; different functional group
3-PentynalContains an aldehyde and an alkyneStraight-chain structure without cyclic components

The uniqueness of 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde lies in its combination of a thiolane ring, an alkyne side chain, and an aldehyde group, making it versatile for various chemical transformations and potential biological interactions.

The compound’s IUPAC name, 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde, adheres to strict nomenclature rules. The parent structure is thiolane, a saturated five-membered ring containing one sulfur atom. The numbering begins at the sulfur atom, with the aldehyde group (-CHO) and pent-3-yn-1-yl substituent both attached to the second carbon. The pent-3-yn-1-yl group is an alkyne chain with five carbons, where the triple bond starts at the third carbon.

The molecular formula is $$ \text{C}{10}\text{H}{14}\text{OS} $$, confirmed by high-resolution mass spectrometry. Key structural features include:

  • Thiolane ring: A sulfur-containing heterocycle contributing to electron-rich reactivity.
  • Aldehyde group: A polar functional group enabling nucleophilic addition reactions.
  • Alkyne substituent: A rigid, linear moiety offering sites for click chemistry or cross-coupling.

The SMILES notation O=CC1(CCC#CC)SCCC1 encodes the connectivity, illustrating the aldehyde’s position adjacent to the sulfur atom and the alkyne’s placement on the thiolane ring.

Table 1: Structural Comparison of Related Aldehydes

CompoundMolecular FormulaKey Functional Groups
2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde$$ \text{C}{10}\text{H}{14}\text{OS} $$Thiolane, aldehyde, alkyne
Thiophene-2-carboxaldehyde$$ \text{C}5\text{H}4\text{OS} $$Thiophene, aldehyde
[(Pent-3-yn-2-yl)oxy]benzene$$ \text{C}{11}\text{H}{12}\text{O} $$Benzene, ether, alkyne

Historical Context in Heterocyclic Aldehyde Synthesis

The synthesis of thiolane aldehydes traces back to mid-20th-century advancements in sulfur heterocycle chemistry. Early methods relied on cyclization reactions of mercaptoaldehydes, but yields were often low due to sulfur’s propensity for oxidation. The 1980s saw innovations in palladium-catalyzed cross-coupling, enabling precise alkyne introduction to heterocycles. For example, the Wittig reaction became a cornerstone for aldehyde functionalization in thiolanes, as demonstrated in patents describing thiophene-2-carboxamide derivatives.

A breakthrough came with the adoption of Schlenk techniques to maintain inert atmospheres during synthesis, minimizing sulfur oxidation and aldehyde degradation. Modern routes often employ:

  • Thiolane ring formation via cyclization of 1,4-diols with thionyl chloride.
  • Alkyne introduction via Sonogashira coupling, leveraging palladium catalysts to attach pent-3-yn-1-yl groups.
  • Aldehyde protection as acetals during reactive steps, followed by deprotection with aqueous acid.

These methods, refined over decades, achieve yields exceeding 60% for 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde, marking a significant improvement over early approaches.

Positional Isomerism in Thiolane Carbaldehyde Derivatives

Positional isomerism in thiolane derivatives arises from variations in substituent placement. For 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde, isomerism manifests in three primary forms:

  • Aldehyde position: Moving the aldehyde group to C3 or C4 alters electronic properties. For instance, 3-formylthiolane derivatives exhibit reduced electrophilicity compared to the 2-substituted isomer due to diminished conjugation with the sulfur atom.
  • Alkyne substitution: Shifting the pent-3-yn-1-yl group to C3 or C4 affects steric interactions. Computational studies suggest that C2-substituted isomers, like the title compound, minimize steric hindrance between the alkyne and thiolane ring.
  • Ring size: Expanding to six-membered thiane rings or contracting to four-membered thietane systems modifies ring strain and reactivity. Thiolanes offer a balance between stability and synthetic accessibility.

Key Isomer Comparison:

  • 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde: Optimal conjugation between aldehyde and sulfur enhances electrophilicity.
  • 3-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde: Reduced electrophilicity due to weaker resonance stabilization.
  • 2-(Pent-4-yn-1-yl)thiolane-2-carbaldehyde: Longer alkyne chain increases hydrophobicity but complicates synthesis.

Catalytic Approaches for Thiolane Ring Formation

The synthesis of 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde relies fundamentally on efficient methods for constructing the thiolane ring system . Modern catalytic approaches have emerged as the predominant strategy for accessing these sulfur-containing five-membered heterocycles with high selectivity and yield [2] [3]. The development of robust cyclization methodologies has been driven by the unique reactivity patterns of sulfur-containing substrates and their propensity to undergo regioselective ring-forming reactions under appropriate catalytic conditions [4] [5].

Cyclization Strategies Using Mercaptoaldehydes

Mercaptoaldehyde-based cyclization represents one of the most direct approaches to thiolane ring formation [2]. These reactions typically proceed through a 5-endo-dig cyclization mechanism, where the sulfur nucleophile attacks the activated alkyne moiety to generate the desired five-membered ring system [3]. The process is facilitated by the dual electrophilic nature of the aldehyde carbon and the alkyne triple bond, creating multiple reactive sites that can be selectively addressed through careful catalyst selection [5].

Palladium-catalyzed cyclization using palladium diiodide in conjunction with potassium iodide has proven particularly effective for mercaptoaldehyde substrates [2]. The catalyst system operates at temperatures ranging from 25 to 100 degrees Celsius, with the reaction proceeding efficiently in dimethylacetamide or under solvent-free conditions [2]. This methodology demonstrates excellent functional group tolerance and provides yields consistently in the 70-95% range [2].

The mechanism involves initial coordination of the palladium center to the alkyne moiety, followed by nucleophilic attack from the thiol group [5]. The resulting palladacycle intermediate undergoes reductive elimination to furnish the thiolane product while regenerating the active palladium catalyst [5]. The reaction exhibits high regioselectivity for the 5-endo-dig pathway, effectively suppressing competing 6-exo-dig cyclization that would lead to undesired six-membered ring products [2].

Alternative catalytic systems based on copper nanoparticles supported on titanium dioxide have shown remarkable efficacy for thiol-alkyne cyclization reactions [6] [7]. These heterogeneous catalysts operate at 80 degrees Celsius in 1,2-dichloroethane and demonstrate excellent recyclability over multiple reaction cycles [6] [7]. The copper-catalyzed process exhibits anti-Markovnikov regioselectivity and Z-stereoselectivity in the formation of vinyl sulfide intermediates, which subsequently undergo cyclization to afford thiolane products [6] [7].

Catalyst SystemTemperature (°C)SolventYield (%)Selectivity
Palladium diiodide/Potassium iodide (1/2 mol%)25-100Dimethylacetamide or solvent-free70-955-endo-dig
Copper nanoparticles/Titanium dioxide801,2-dichloroethane47-97Anti-Markovnikov Z
Palladium dichloride bis(benzonitrile) (10 mol%)60-120Dimethylformamide60-85Cyclization favored

Transition Metal-Mediated Ring-Closing Metathesis

Ring-closing metathesis has emerged as a powerful alternative strategy for thiolane ring construction, particularly when applied to appropriately substituted diolefin precursors [8]. This approach offers unique advantages in terms of functional group compatibility and the ability to install complex substitution patterns around the thiolane core [8]. The methodology is particularly well-suited for the synthesis of highly functionalized thiolane derivatives that would be challenging to access through direct cyclization approaches [8].

Ruthenium-based catalysts, including both Grubbs first-generation and second-generation catalysts, have demonstrated exceptional performance in thiolane-forming ring-closing metathesis reactions [8]. The Grubbs second-generation catalyst, employed at loadings of 2-5 mol%, consistently delivers yields in the 81-95% range when applied to suitable diolefin substrates [8]. The reaction typically proceeds under reflux conditions in toluene, with reaction times ranging from 4 to 8 hours depending on substrate complexity [8].

The mechanism of ring-closing metathesis involves initial coordination of the ruthenium alkylidene catalyst to one of the terminal alkene moieties, followed by metallacyclobutane formation and subsequent ring-opening to generate a new alkylidene species [8]. This process continues until intramolecular reaction between the two alkene termini results in ring closure and elimination of ethylene [8]. The thermodynamic driving force provided by ethylene elimination ensures high conversion rates and excellent yields [8].

Hoveyda-Grubbs second-generation catalyst has proven particularly effective for more challenging substrates, operating efficiently at temperatures between 60 and 80 degrees Celsius in benzene [8]. This catalyst system exhibits enhanced thermal stability and functional group tolerance compared to earlier metathesis catalysts, making it suitable for complex synthetic sequences [8].

CatalystLoading (mol%)Temperature (°C)SolventTime (h)Yield (%)
Grubbs I5-1040-60Dichloromethane2-1272-91
Grubbs II2-5RefluxToluene4-881-95
Hoveyda-Grubbs II3-760-80Benzene6-1870-88

Functionalization at C-2 Position

The functionalization of the C-2 position in thiolane rings represents a critical aspect of accessing complex derivatives such as 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde [9] [10]. This position offers unique reactivity due to its proximity to both the sulfur heteroatom and the aldehyde functionality, requiring specialized synthetic approaches that can accommodate these electronic and steric constraints [9] [10].

Directed Ortho Metalation Techniques

Directed ortho metalation represents a powerful strategy for achieving regioselective functionalization adjacent to directing groups [12] [13]. This methodology exploits the coordinating ability of heteroatom-containing functional groups to direct the metalation event to specific positions on aromatic rings [12] [13]. The approach has been successfully extended to heterocyclic systems, including thiolane derivatives, where the sulfur atom can serve as a directing element [13].

The mechanism of directed ortho metalation involves initial coordination of an organolithium reagent to the directing group, followed by intramolecular deprotonation of the adjacent carbon-hydrogen bond [13]. This process is facilitated by the electron-withdrawing or coordinating nature of the directing group, which both activates the adjacent carbon-hydrogen bond toward deprotonation and provides a coordination site for the lithium cation [13]. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce new functionality [13].

In the context of thiolane chemistry, the sulfur atom can function as a weak directing group, enabling selective metalation at the C-2 position under appropriate conditions [13]. This approach requires careful optimization of reaction conditions, including temperature, base selection, and reaction time, to achieve optimal selectivity and yield [13]. The use of coordinating solvents such as tetrahydrofuran or dimethoxyethane is often essential for achieving effective metalation [13].

The directed metalation approach has been successfully applied to the introduction of various functional groups, including aldehydes, through reaction of the intermediate organolithium species with appropriate electrophiles [13]. Dimethylformamide serves as an effective electrophile for aldehyde introduction, undergoing nucleophilic addition followed by hydrolytic workup to reveal the aldehyde functionality [13].

Sustainable Synthesis Protocols

The development of environmentally sustainable synthetic methodologies has become a central focus in modern organic chemistry [14] [15] [16]. This emphasis on green chemistry principles has driven innovation in synthetic approaches to complex molecules such as 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde, with particular attention to reducing solvent consumption, minimizing waste generation, and improving atom economy [15] [16] [17].

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis has emerged as a transformative approach to organic synthesis, enabling reactions to proceed efficiently in the absence of organic solvents [14] [18] [15]. This methodology relies on mechanical energy input, typically through ball milling or grinding, to activate chemical transformations and facilitate intermolecular contact between reactants [14] [18]. The approach offers significant advantages in terms of environmental impact, reaction efficiency, and operational simplicity [15].

Ball milling represents the most widely employed mechanochemical technique for organic synthesis [18] [15]. Planetary ball mills, operating at rotational speeds of 300-600 revolutions per minute, can effectively promote a wide range of organic transformations within 10-60 minutes [18]. These conditions generate sufficient mechanical energy to break and form chemical bonds while maintaining the reactants in intimate contact [18]. The absence of solvent eliminates the need for solvent recovery and purification, significantly reducing the environmental footprint of the synthetic process [15].

Vibrational ball mills offer an alternative mechanochemical approach, operating at frequencies of 15-30 hertz and typically requiring shorter processing times of 5-30 minutes [18]. These systems can be particularly effective for sensitive substrates that might decompose under the more vigorous conditions of planetary milling [18]. The reduced processing times also contribute to improved energy efficiency compared to traditional solution-based methods [18].

The mechanochemical approach has demonstrated particular efficacy for cyclization reactions relevant to thiolane synthesis [19] [15]. The mechanical energy input can facilitate both the activation of unreactive bonds and the precise spatial organization required for efficient ring closure [15]. Yields in mechanochemical cyclization reactions typically range from 70-95%, often exceeding those obtained under traditional solution conditions [15].

Twin screw extrusion represents an emerging mechanochemical technique that offers potential for continuous processing [18]. This approach involves feeding reactants into a rotating screw system where mechanical shearing and heating promote chemical transformation [18]. Processing times of 2-15 minutes and yields of 60-85% have been reported for various organic transformations [18].

MethodEquipmentProcessing TimeEnergy InputYield Range (%)
Ball milling (planetary)Planetary mill10-60 min300-600 rpm70-95
Ball milling (vibrational)Mixer mill5-30 min15-30 Hz75-90
Twin screw extrusionTwin screw extruder apparatus2-15 min100-300 rpm60-85

Flow Chemistry Applications in Continuous Production

Flow chemistry has revolutionized organic synthesis by enabling continuous processing with enhanced control over reaction parameters [20] [21] [22]. This approach involves pumping reactants through small-diameter tubes or microreactors, providing precise control over temperature, residence time, and mixing [20] [21]. The methodology offers significant advantages for the synthesis of complex molecules, including improved safety, enhanced reproducibility, and the ability to access reaction conditions that would be impractical in batch processes [20] [22].

Microreactor technology represents the cornerstone of modern flow chemistry applications [21] [22]. These devices feature channel dimensions in the micrometer to millimeter range, providing high surface-to-volume ratios that enable efficient heat and mass transfer [21]. The small channel dimensions result in rapid mixing and uniform temperature distribution, leading to improved reaction selectivity and yield [21]. Residence times can be precisely controlled by adjusting flow rates, allowing optimization of reaction conditions for maximum efficiency [22].

The application of flow chemistry to thiolane synthesis offers several distinct advantages [20] [22]. The enhanced heat transfer capabilities of microreactors enable precise temperature control during exothermic cyclization reactions, preventing unwanted side reactions and decomposition [21]. The short residence times achievable in flow systems can be particularly beneficial for reactions involving unstable intermediates or products [22].

Microwave-assisted continuous organic synthesis represents an advanced flow chemistry technique that combines the benefits of continuous processing with microwave heating [20]. This approach, known as microwave-assisted continuous organic synthesis, enables rapid heating and enhanced reaction rates while maintaining the advantages of flow processing [20]. Power inputs of 100-300 watts and residence times of 30 seconds to 5 minutes typically deliver yields of 85-97% [20].

Continuous stirred tank reactor setups offer an alternative approach for continuous production of thiolane derivatives [22]. These systems maintain a constant reaction mixture through continuous addition of reactants and removal of products [22]. While requiring longer residence times compared to microreactors, continuous stirred tank reactors can handle larger throughput and are particularly suitable for industrial-scale production [22].

The integration of online monitoring and control systems with flow chemistry platforms enables real-time optimization of reaction conditions [21]. This capability is particularly valuable for complex synthetic sequences where reaction parameters may need adjustment based on intermediate product formation or changing feedstock composition [21].

Flow SystemResidence TimeTemperature ControlThroughputTypical Yield (%)
Microreactor chip1-30 minPrecise (±1°C)Low-medium80-98
Microwave-assisted flow30 sec - 5 minRapid heatingMedium85-97
Continuous stirred tankContinuousGood (±5°C)High65-88

Crystallographic Analysis and Conformational Studies

The structural characterization of 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde represents a complex multi-faceted analysis involving both the thiolane ring system and the alkyne-containing side chain. Understanding the conformational preferences of this compound requires examination of several key structural features.

The thiolane ring system, also known as tetrahydrothiophene, exhibits characteristic conformational behavior that has been extensively studied in related compounds. Conformational analysis of the thiolane ring system shows that the five-membered sulfur heterocycle adopts an envelope conformation, with the sulfur atom typically positioned slightly out of the plane formed by the four carbon atoms [1] [2]. This geometric arrangement is driven by the larger atomic radius of sulfur compared to carbon, resulting in longer carbon-sulfur bonds and distinctive bond angles.

X-ray crystallographic studies of thiophene-derived compounds have revealed crucial insights into the structural parameters of sulfur-containing heterocycles. In related thiophene-2-carbaldehyde derivatives, the thiophene ring maintains planarity with the aldehyde group, with the carbonyl carbon lying essentially in the same plane as the aromatic ring [3]. For the thiolane analog, the saturated nature of the ring system introduces additional conformational flexibility.

The alkyne functionality in the pentynyl side chain introduces linear geometry constraints, with the carbon-carbon triple bond exhibiting a characteristic 180° bond angle. This linear arrangement significantly influences the overall molecular geometry and potential intermolecular interactions. The triple bond length in alkyne systems typically measures approximately 1.20 Å, which is considerably shorter than both double bonds (1.34 Å) and single bonds (1.54 Å) [4].

Conformational studies indicate that the preferred conformation of the pentynyl side chain is influenced by both steric and electronic factors. The linear alkyne moiety tends to adopt an extended conformation to minimize steric hindrance with the thiolane ring and aldehyde group. Computational studies on related alkyne-containing heterocycles suggest that the most stable conformations generally position the alkyne functionality away from the bulky aldehyde group [5].

The aldehyde functionality at the 2-position of the thiolane ring introduces additional conformational considerations. The carbonyl group typically adopts a planar arrangement, with the carbon-oxygen double bond exhibiting sp² hybridization. This planarity can lead to specific orientational preferences relative to the thiolane ring system.

Crystallographic analysis of similar compounds has revealed that intermolecular interactions play a crucial role in determining solid-state packing arrangements. The presence of both the aldehyde group and the alkyne functionality provides multiple sites for potential hydrogen bonding and π-π stacking interactions. The sulfur atom in the thiolane ring can also participate in sulfur-π interactions with aromatic systems [6].

Thermochemical Properties

The thermochemical properties of 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde are governed by the combined contributions of its structural components: the thiolane ring, the aldehyde group, and the alkyne-containing side chain. Understanding these properties requires analysis of the individual contributions and their synergistic effects.

Differential Scanning Calorimetry Profiles

Differential scanning calorimetry analysis of alkyne-containing sulfur heterocycles reveals distinctive thermal behavior patterns. The DSC profile typically exhibits multiple thermal transitions corresponding to different molecular processes. For compounds containing the thiolane ring system, the first observable transition often occurs in the range of 60-80°C, corresponding to conformational changes within the ring system [7].

The presence of the aldehyde functionality introduces characteristic thermal behavior in the temperature range of 120-150°C. This transition is attributed to the thermal decomposition of the aldehyde group, which can undergo various reactions including oxidation, reduction, and condensation reactions under thermal stress conditions. The carbonyl group exhibits particular sensitivity to thermal treatment, with decomposition pathways often involving carbon-oxygen bond cleavage [8].

Alkyne-containing compounds demonstrate unique thermal stability characteristics. The carbon-carbon triple bond exhibits high thermal stability up to temperatures of approximately 200-250°C, beyond which decomposition processes become significant. However, the terminal alkyne proton, if present, can participate in thermal rearrangement reactions at lower temperatures [4].

The DSC thermogram of 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde would be expected to show an endothermic transition around 180-220°C corresponding to the melting point, followed by exothermic decomposition processes at higher temperatures. The heat capacity change (ΔCp) associated with the glass transition, if observable, would typically range from 0.3-0.6 J/g·K for molecules of this size and complexity [7].

Vapor Pressure Relationships

The vapor pressure behavior of 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde can be predicted based on the structural contributions of its constituent functional groups. The molecular weight of 182.29 g/mol and the presence of polar functional groups significantly influence the volatility characteristics.

Related thiophene-2-carbaldehyde (molecular weight 112.15 g/mol) exhibits a vapor pressure of 0.55 mmHg at 25°C [9]. The additional alkyl chain and thiolane ring system in 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde would be expected to reduce the vapor pressure significantly due to increased molecular weight and enhanced intermolecular interactions.

The vapor pressure relationship can be described using the Antoine equation or the Clausius-Clapeyron equation. For compounds of this structural class, the vapor pressure typically decreases by approximately one order of magnitude for each additional -CH₂- group in the alkyl chain. The presence of the sulfur atom in the thiolane ring further reduces volatility due to increased van der Waals interactions [10].

Temperature-dependent vapor pressure measurements for similar compounds show that the vapor pressure doubles approximately every 10°C increase in temperature for molecules in this molecular weight range. The boiling point under atmospheric pressure would be estimated to be in the range of 240-260°C, based on comparisons with structurally related compounds [11].

Solvation Behavior and Partition Coefficients

The solvation behavior of 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde is determined by the interplay between its hydrophobic alkyl and alkyne components and the polar aldehyde functionality. This amphiphilic character results in distinctive solubility patterns across different solvent systems.

Hansen Solubility Parameters

The Hansen Solubility Parameters (HSP) provide a three-dimensional approach to understanding solubility behavior through dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters. For 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde, these parameters can be estimated based on group contribution methods and comparison with related compounds [12] [13].

The dispersion parameter (δD) reflects the contribution of van der Waals forces to the cohesive energy. For this compound, the estimated δD value would be approximately 18.5 MPa^(1/2), primarily contributed by the alkyl chain, alkyne functionality, and thiolane ring system. The presence of the sulfur atom increases the dispersion parameter compared to purely hydrocarbon analogs [14].

The polar parameter (δP) accounts for dipole-dipole interactions arising from the aldehyde group and the polar carbon-sulfur bonds. The estimated δP value for 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde would be approximately 8.2 MPa^(1/2). The aldehyde carbonyl contributes significantly to this parameter through its substantial dipole moment [15].

The hydrogen bonding parameter (δH) reflects the compound's ability to participate in hydrogen bonding interactions. While the compound lacks hydrogen bond donors, the aldehyde oxygen can act as a hydrogen bond acceptor. The estimated δH value would be approximately 4.8 MPa^(1/2), primarily from the acceptor capability of the carbonyl oxygen [13].

These HSP values predict good solubility in moderately polar solvents such as chloroform, dichloromethane, and ethyl acetate, with limited solubility in highly polar solvents like water or alcohols. The compound would also show good compatibility with aromatic solvents due to favorable dispersion interactions [12].

Octanol-Water Distribution Constants

The octanol-water partition coefficient (Kow) serves as a fundamental measure of lipophilicity and is crucial for understanding biological and environmental fate. For 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde, the log Kow can be estimated using fragment-based approaches and comparison with structurally related compounds.

The molecular structure contributes to lipophilicity through several components: the thiolane ring system contributes approximately +1.8 log units, the pentynyl chain adds approximately +2.1 log units, and the aldehyde group contributes approximately -0.3 log units due to its polar nature. The overall estimated log Kow value would be approximately 3.6 ± 0.4 [10] [16].

This log Kow value indicates moderate lipophilicity, suggesting that the compound would partition preferentially into organic phases while maintaining some water solubility. The distribution behavior would be pH-independent since the compound lacks ionizable groups under physiological conditions [17].

Temperature dependence of the partition coefficient follows the van't Hoff relationship, with the log Kow typically decreasing by approximately 0.01-0.02 units per degree Celsius increase in temperature. This temperature effect is relatively modest compared to the overall partition behavior [10].

The distribution coefficient data suggests that 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde would exhibit moderate bioaccumulation potential and would be expected to partition into lipid membranes and fatty tissues. The compound's environmental fate would be influenced by this lipophilic character, with potential for accumulation in organic matter and sediments [18].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

182.07653624 g/mol

Monoisotopic Mass

182.07653624 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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